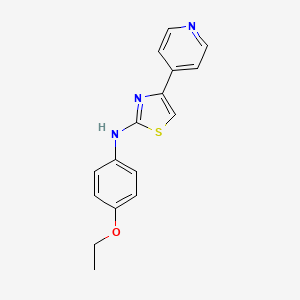

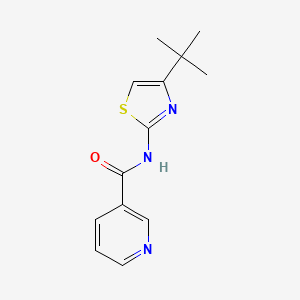

N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazole and pyridine compounds often involves catalyzed reactions or specific conditions that promote cyclization or functionalization. For example, manganese(II) catalyzed reactions were employed to synthesize derivatives involving thiadiazole structures through cyclization processes, demonstrating a method that could potentially apply to the target compound (Dani et al., 2013). Another approach utilized hypervalent iodine for oxidative C–H functionalization to synthesize biologically potent thiazol-2-amines, indicating a metal-free strategy that may be relevant for synthesizing N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine (Mariappan et al., 2016).

Molecular Structure Analysis

The molecular structure of thiazole and pyridine derivatives has been elucidated through techniques like X-ray crystallography and DFT studies. Such analyses reveal the stabilization of these compounds via intramolecular and intermolecular hydrogen bonding, providing insights into the structural characteristics that could be expected for the target compound. The geometry optimization and comparison with X-ray data offer valuable information on the stability and electronic properties of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thiazole and pyridine compounds encompasses a broad range of reactions, including cyclization, condensation, and functionalization. These reactions often lead to the formation of various derivatives with potential biological activities, as demonstrated in studies exploring the synthesis and reactivity of related compounds (Mohamed, 2021). Understanding these reactions can provide insights into the potential chemical behavior of N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystallization behavior and solid-state structure are determined through X-ray crystallography, highlighting how intramolecular interactions affect the physical state (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the behavior of thiazole and pyridine derivatives. Studies on similar compounds provide a foundation for predicting the reactivity and stability of N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, as well as its potential interactions with other chemicals (Mohamed, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The synthesis of thiazoles and their derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, demonstrates significant antimicrobial activities. These compounds have been explored for their potential use in combating various bacterial and fungal pathogens (Wardkhan et al., 2008).

- Research into the reactivity of similar thiazole compounds with different chemical reagents has led to the development of novel compounds with antimicrobial properties (Mohareb et al., 2002).

- A study on the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via hypervalent iodine-promoted regioselective oxidative C–H functionalization highlights a metal-free approach to creating biologically potent molecules (Mariappan et al., 2016).

Material Science Applications

- The efficiency enhancement of bulk heterojunction photovoltaic cells through the incorporation of alcohol-soluble conjugated polymer interlayers, including related compounds, showcases the potential of thiazole derivatives in improving renewable energy technologies (Chen et al., 2012).

Chemical Properties and Reactivity

- The existence of dynamic tautomerism and divalent N(I) character in compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which share core similarities with the compound , has been explored to understand their electron distribution, tautomeric preferences, and protonation energy, contributing significantly to the field of computational chemistry (Bhatia et al., 2013).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-5-3-13(4-6-14)18-16-19-15(11-21-16)12-7-9-17-10-8-12/h3-11H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRANWQYXWUEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxyphenyl)-4-(pyridin-4-YL)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)

![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5599334.png)

![2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)

![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)

![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)